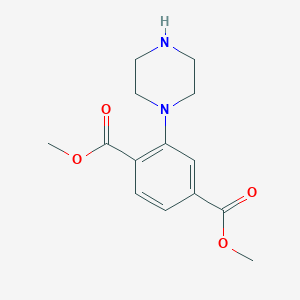
Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate typically begins with 2-piperazin-1-ylbenzoic acid as the starting material.
Reaction Steps: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester derivatives.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors designed to handle large volumes of reactants and products.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the benzene ring or the piperazine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound oxide.
Reduction Products: Reduced forms such as this compound dihydride.
Substitution Products: Substituted derivatives with different functional groups attached to the benzene ring or piperazine group.
Scientific Research Applications
Chemistry: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as hypertension and cardiovascular disorders. Industry: The compound is used in the development of new materials and chemical processes, including its application in polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Dimethyl 1,4-cyclohexane dicarboxylate: A cyclic dicarboxylate with similar esterification properties.
Dimethyl 2-piperidin-1-ylbenzene-1,4-dicarboxylate: A structural analog with a piperidine group instead of piperazine.
Dimethyl 2-pyridin-1-ylbenzene-1,4-dicarboxylate: Another analog with a pyridine group.
Uniqueness: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its piperazine group provides additional reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)10-3-4-11(14(18)20-2)12(9-10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3 |
InChI Key |
RKAZWEDKUILBEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


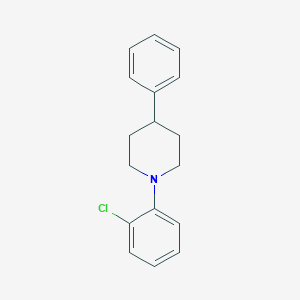
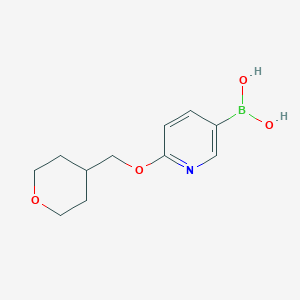

![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)

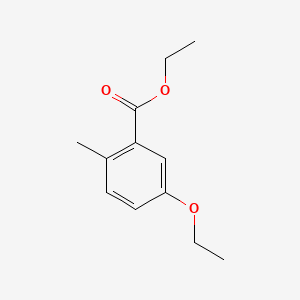
![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)


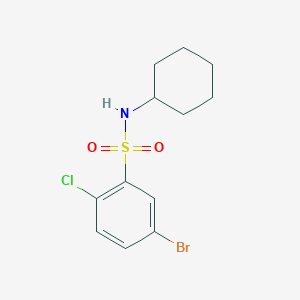
![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
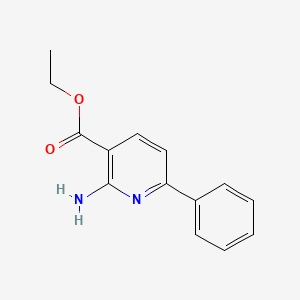
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
